![molecular formula C17H15N3O B14017609 N-[(Z)-1H-indol-3-ylmethylideneamino]-2-phenylacetamide](/img/structure/B14017609.png)
N-[(Z)-1H-indol-3-ylmethylideneamino]-2-phenylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-((1h-indol-3-yl)methylene)-2-phenylacetohydrazide is a compound that belongs to the class of Schiff bases. Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group. This compound is derived from indole-3-carboxaldehyde and phenylacetohydrazide. It has garnered interest due to its potential biological activities and applications in various fields of research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-((1h-indol-3-yl)methylene)-2-phenylacetohydrazide typically involves the condensation reaction between indole-3-carboxaldehyde and phenylacetohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for N’-((1h-indol-3-yl)methylene)-2-phenylacetohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions
N’-((1h-indol-3-yl)methylene)-2-phenylacetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base back to its corresponding amine and aldehyde.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of indole-3-carboxaldehyde and phenylacetohydrazide.
Substitution: Formation of substituted hydrazides with various functional groups.
科学研究应用
作用机制
The mechanism of action of N’-((1h-indol-3-yl)methylene)-2-phenylacetohydrazide involves its interaction with biological targets. For instance, its anticancer activity is attributed to its ability to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis . The compound can also interact with metal ions, forming complexes that exhibit enhanced biological activities .
相似化合物的比较
N’-((1h-indol-3-yl)methylene)-2-phenylacetohydrazide can be compared with other Schiff bases derived from indole-3-carboxaldehyde:
N’-(1H-indol-3-ylmethylene)nicotinohydrazide: Similar structure but derived from nicotinic acid hydrazide, showing different biological activities.
N’-(1H-indol-3-ylmethylene)benzohydrazide: Another Schiff base with a benzohydrazide moiety, exhibiting distinct chemical reactivity and applications.
属性
分子式 |
C17H15N3O |
|---|---|
分子量 |
277.32 g/mol |
IUPAC 名称 |
N-[(Z)-1H-indol-3-ylmethylideneamino]-2-phenylacetamide |
InChI |
InChI=1S/C17H15N3O/c21-17(10-13-6-2-1-3-7-13)20-19-12-14-11-18-16-9-5-4-8-15(14)16/h1-9,11-12,18H,10H2,(H,20,21)/b19-12- |
InChI 键 |
VDNPCDIEIGAGRI-UNOMPAQXSA-N |
手性 SMILES |
C1=CC=C(C=C1)CC(=O)N/N=C\C2=CNC3=CC=CC=C32 |
规范 SMILES |
C1=CC=C(C=C1)CC(=O)NN=CC2=CNC3=CC=CC=C32 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


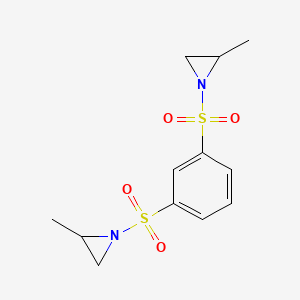

![[cis-1-Benzyl-3-methyl-pyrrolidin-2-yl]methanamine](/img/structure/B14017540.png)
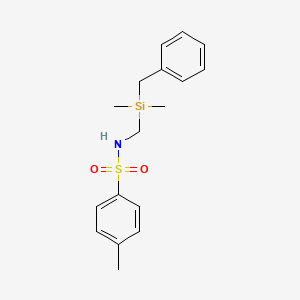
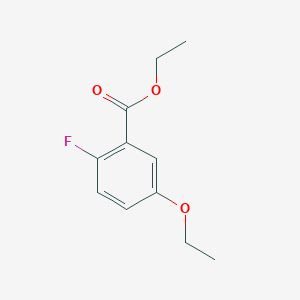
![2,3-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B14017558.png)
![(4-Oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)boronic acid](/img/structure/B14017563.png)
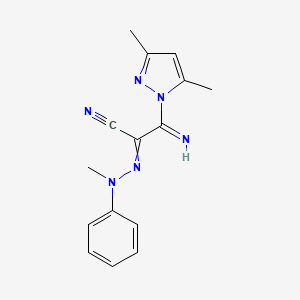
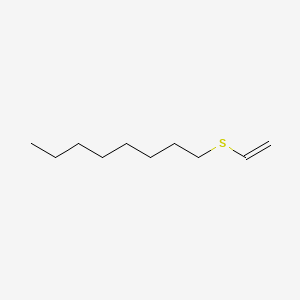
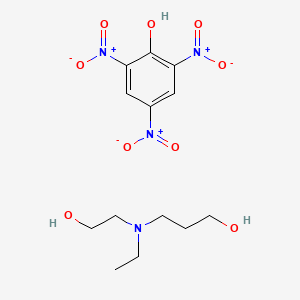
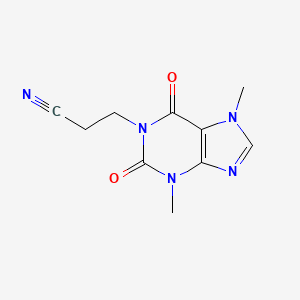
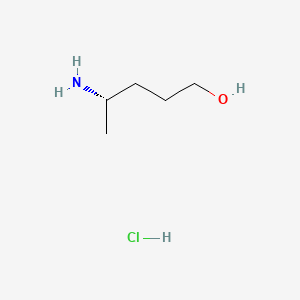
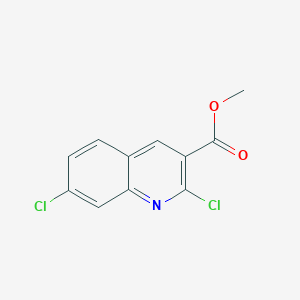
![1,1,1-Trichloro-2-hydroxy-2-[2-acetamidoethylthio]ethane](/img/structure/B14017608.png)
